2-hydroxy-5-({[(5-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoic acid
Overview
Description
2-hydroxy-5-({[(5-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoic acid is a useful research compound. Its molecular formula is C16H12N4O6S and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.04775529 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Chemistry and Monomer Development
Research into related compounds has led to the synthesis of new AB-type monomers for polybenzimidazoles, leveraging reactions between similar nitrophenylacetamide derivatives and hydroxybenzoic acids (Begunov & Valyaeva, 2015). This demonstrates the compound's potential role in developing novel polymeric materials with unique properties, such as thermal stability, mechanical strength, or chemical resistance.
Biological Activities and Drug Discovery
Compounds with a benzimidazole core, like the one , have been synthesized and evaluated for their antimicrobial, anthelmintic, and cytotoxic activities. One study synthesized benzimidazolyl-benzoic/salicylic acids and their peptide derivatives, finding moderate to good anthelmintic activity against earthworm species, and good antimicrobial activity against fungal strains such as Candida albicans and Aspergillus niger, as well as significant cytotoxic activity against certain cancer cell lines (Dahiya & Pathak, 2007). This highlights the compound's potential as a scaffold for developing new therapeutic agents.
Antiparasitic Properties
Another study investigated benzothiazoles and anthranilic acid derivatives for their antiparasitic properties against Leishmania infantum and Trichomonas vaginalis. It found that the chemical structure of the position 2 substitution-bearing group greatly influenced antiprotozoal properties, with specific compounds showing promising activity against these parasites (Delmas et al., 2002). This suggests that modifications to the benzimidazole structure could yield compounds with potential antiparasitic applications.
Material Science and Conductivity
Benzoic acid and its derivatives, including hydroxy and nitrobenzoic acids, have been used as dopants for polyaniline, enhancing its conductivity (Amarnath & Palaniappan, 2005). This opens up avenues for the compound's application in developing conductive polymers for electronics, sensors, or energy storage devices.
Properties
IUPAC Name |
2-hydroxy-5-[[2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O6S/c21-13-4-1-8(5-10(13)15(23)24)17-14(22)7-27-16-18-11-3-2-9(20(25)26)6-12(11)19-16/h1-6,21H,7H2,(H,17,22)(H,18,19)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBQSENWLFIMCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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